5-amino-2-benzylsulfanyl-6-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Description
5-amino-2-benzylsulfanyl-6-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: is a complex heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a thiadiazole ring fused to a pyrimidine ring, along with various substituents, contributes to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
5-amino-2-benzylsulfanyl-6-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5OS2/c1-13-8-9-19-17(10-13)16(14(2)25-19)11-18-20(24)28-22(26-21(18)29)31-23(27-28)30-12-15-6-4-3-5-7-15/h3-11H,12,24H2,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKGZICAGJKZPU-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C2=CC3=C(N4C(=NC3=O)SC(=N4)SCC5=CC=CC=C5)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)N=C(/C2=C\C3=C(N4C(=NC3=O)SC(=N4)SCC5=CC=CC=C5)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-benzylsulfanyl-6-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route is as follows:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the thiadiazole ring. This can be achieved by reacting a suitable thioamide with hydrazine hydrate under reflux conditions to yield the corresponding thiadiazole derivative.
Pyrimidine Ring Construction: The thiadiazole derivative is then subjected to cyclization with a suitable amidine or guanidine derivative to form the thiadiazolo[3,2-a]pyrimidine core.
Substitution Reactions:
Indole Derivative Addition: The final step involves the addition of the indole derivative. This is usually carried out through a condensation reaction between the thiadiazolo[3,2-a]pyrimidine core and the indole derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: The benzylsulfanyl group can be replaced by other nucleophiles through substitution reactions.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions, often in the presence of a base such as sodium hydride or potassium carbonate.
Condensation: Catalysts like p-toluenesulfonic acid or Lewis acids are used to facilitate condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzylsulfanyl position.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-2-benzylsulfanyl-6-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer activities. It has shown promising results in inhibiting the growth of various bacterial and fungal strains, as well as exhibiting cytotoxic effects against certain cancer cell lines.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its anti-inflammatory properties make it a candidate for the development of new anti-inflammatory drugs. Additionally, its anticancer activity is being explored for potential use in cancer treatment.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, and other desirable characteristics.
Mechanism of Action
The mechanism of action of 5-amino-2-benzylsulfanyl-6-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with various molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit bacterial and fungal growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways or inhibiting key proteins involved in cell proliferation.
Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines or modulating the activity of immune cells.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-benzylsulfanyl-6-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 5-amino-2-benzylsulfanyl-6-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-thione
- 5-amino-2-benzylsulfanyl-6-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-ol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the indole derivative, benzylsulfanyl group, and thiadiazolo[3,2-a]pyrimidine core contributes to its diverse chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
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